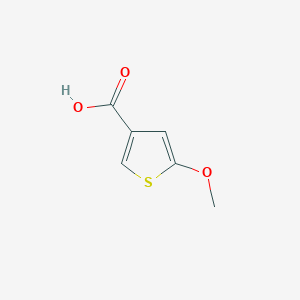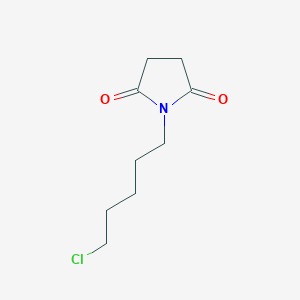
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by a quinolone core structure with a phenyl group at the 2-position and a tetrahydro ring system at the 5,6,7,8-positions. Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- can be achieved through various synthetic routes. One common method involves the Friedländer reaction, which is a base- or acid-promoted condensation followed by cyclodehydration and annulation of an aromatic o-amino-substituted carbonyl compound with an appropriately substituted carbonyl derivative containing a reactive α-methylene group . The reaction is typically carried out by refluxing an aqueous or alcoholic solution of reactants in the presence of a base or by heating a mixture of the reactants at high temperature (150-220ºC) in the absence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional functional groups, while reduction may produce tetrahydroquinolone derivatives.
Applications De Recherche Scientifique
4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interfering with cellular processes. For example, quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The specific molecular targets and pathways involved may vary depending on the biological activity being studied.
Comparaison Avec Des Composés Similaires
- 2-Phenyl-5,6,7,8-tetrahydro-4H-thiochromene
- 4H-1-Benzothiopyran, 5,6,7,8-tetrahydro-2-phenyl
- 2-Phenyl-5,6-tetramethylene-4H-thiopyrane
Comparison: 4(1H)-Quinolone, 5,6,7,8-tetrahydro-2-phenyl- is unique due to its specific quinolone core structure and the presence of a phenyl group at the 2-position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Propriétés
Numéro CAS |
83842-17-5 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-phenyl-5,6,7,8-tetrahydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H15NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |
Clé InChI |
JQAQWCPQGMLSGO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)


![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)




![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)




